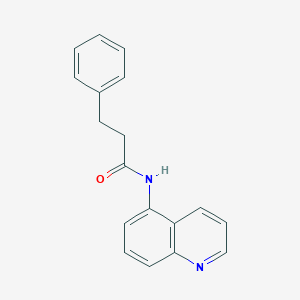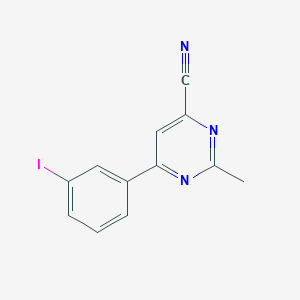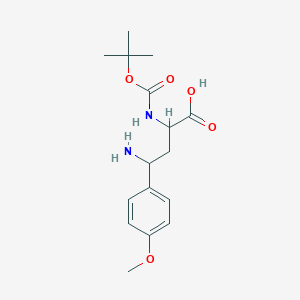![molecular formula C20H23N5O3S B14865851 1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14865851.png)
1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimido[4,5-d]pyrimidine core, substituted with various functional groups such as morpholinoethylthio, phenyl, and dimethyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 1,3-dimethylbarbituric acid and 2-chloroethyl morpholine, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts, such as amberlyst-15, and solvents like toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholinoethylthio group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular pathways involved in disease processes, such as cancer cell proliferation .
類似化合物との比較
Similar Compounds
1,3-dimethyl-5-((2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: This compound shares a similar pyrimidine core but differs in its substituents, leading to different chemical properties and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different functional groups, used as a CDK2 inhibitor in cancer research.
Uniqueness
1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinoethylthio group, in particular, is not commonly found in similar compounds, making it a valuable subject for research in medicinal chemistry and drug development.
特性
分子式 |
C20H23N5O3S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H23N5O3S/c1-23-17-15(19(26)24(2)20(23)27)18(29-13-10-25-8-11-28-12-9-25)22-16(21-17)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
InChIキー |
RQJFTGOMBRNSPS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCCN4CCOCC4)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


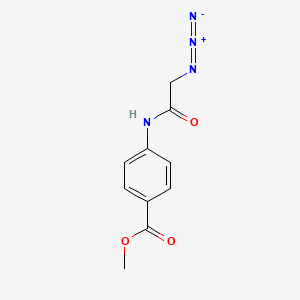
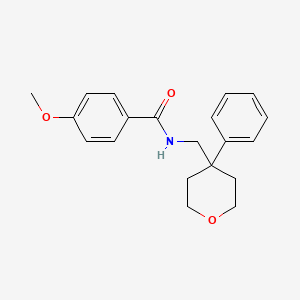

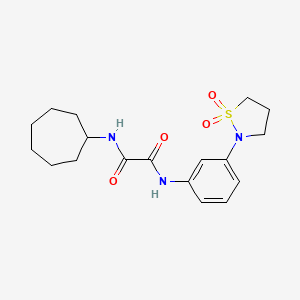





![2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B14865836.png)
